2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(1H-Imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1638612-65-3 . It has a molecular weight of 214.19 . The InChI code for this compound is 1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H .
Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple and has proved to be remarkably versatile . It is isoelectronic with that of purines, making it a possible surrogate of the purine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.19 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis in Water Medium
A method for synthesizing derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, including the target compound, using thiamine hydrochloride as a catalyst in water has been developed. This approach offers environmental benefits and improved yields (Liu, Lei, & Hu, 2012).
Generation of N-ylides and Ring Transformation
The generation of N-ylides from [1,2,4]triazolo[1,5-a] pyrimidine and their subsequent transformation into various ring structures through thermal and chemical reactions has been studied (Hori et al., 1985).
Synthesis of Novel Ring Systems
Research on synthesizing new ring systems containing imidazo[1,2,4]triazolo[1,5-a]pyrimidine demonstrates the versatility of this compound in forming diverse heterocyclic structures (Berecz et al., 2002).
Polyheterocyclic Synthesis
The compound has been used to synthesize various polyheterocyclic compounds, revealing its potential in creating complex molecular architectures (Chernyshev et al., 2014).
Metal-Free Synthesis
A metal-free approach for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines demonstrates the compound's role in developing environmentally friendly synthetic methods (Zheng et al., 2014).
Biological and Pharmacological Research
Cytotoxic Activities
Novel aryl-substituted derivatives of triazolo[1,5-a]pyrimidine have shown cytotoxic activities against certain cell lines, indicating potential applications in cancer research (Zhang et al., 2018).
Insecticidal Properties
Studies on new heterocyclic compounds incorporating the triazolo[1,5-a]pyrimidine moiety have explored their insecticidal properties against specific pests, suggesting applications in agriculture (Soliman et al., 2020).
Antioxidant Activity
Synthesis of polyheterocyclic ring systems including triazolo[1,5-a]pyrimidine has led to compounds with significant antioxidant properties, highlighting potential therapeutic applications (Bayazeed & Alnoman, 2020).
Future Directions
1,2,4-Triazolo[1,5-a]pyrimidines have found numerous applications in medicinal chemistry . They have been proposed as possible isosteric replacements for purines . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the triazolo[1,5-a]pyrimidine ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . These findings suggest that 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine and related compounds may have potential for further exploration in drug design.
properties
IUPAC Name |
imidazol-1-yl([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQVTJZNKZCADT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)N3C=CN=C3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170069 | |
Record name | Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
1638612-65-3 | |
Record name | Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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